molecular formula C17H25N3O4S B2361727 N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941940-21-2

N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No.: B2361727
CAS No.: 941940-21-2
M. Wt: 367.46
InChI Key: QCIBCAZKTOELGF-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
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Scientific Research Applications

Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position has been developed, generating environmentally benign byproducts. This approach utilizes sodium sulfinates as sulfide sources, offering a less odorous and more environmentally friendly method than previous means. The process successfully yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, showcasing its efficiency and environmental friendliness (Chengcai Xia et al., 2016).

N-sulfonyl Derivatives as Glycine-site NMDA and AMPA Antagonists

N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxamide have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This research highlights the potential of N-sulfonyl derivatives in developing treatments targeting these receptors (S. Hays et al., 1993).

Antimalarial Sulfonamides as COVID-19 Drug Candidates

An investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles has been conducted, leading to the synthesis of various derivatives with promising in vitro antimalarial activity. These derivatives also exhibit favorable ADMET properties and significant antimalarial activity, especially the sulfonamide with a quinoxaline moiety attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies support these findings, suggesting these sulfonamides as potential COVID-19 drug candidates (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Synthesis of Novel Quinolones-Amino Esters as Antibacterial and Antifungal Agents

A selective synthesis of novel quinoline carboxamides by the N-alkylation reaction of methyl (2-oxo-1,2-dihydroquinolin-4-yl)-l-alaninate has been developed. These compounds exhibit strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, and high antifungal activity against Candida Albicans. This synthesis approach, supported by molecular docking and dynamics studies, offers a new avenue for developing potent antibacterial and antifungal agents (Oussama Moussaoui et al., 2021).

Properties

IUPAC Name

N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)8-9-18-16(21)17(22)19-14-7-6-13-5-4-10-20(15(13)11-14)25(3,23)24/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBCAZKTOELGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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